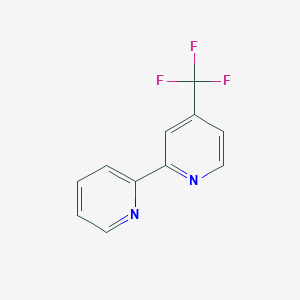

4-Trifluoromethyl-2,2'-bipyridine

CAS No.:

Cat. No.: VC17601976

Molecular Formula: C11H7F3N2

Molecular Weight: 224.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F3N2 |

|---|---|

| Molecular Weight | 224.18 g/mol |

| IUPAC Name | 2-pyridin-2-yl-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H |

| Standard InChI Key | TWUMEMDJUWFDNA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(trifluoromethyl)-2,2'-bipyridine is C₁₁H₇F₃N₂, with a molecular weight of 224.18 g/mol . Its structure consists of two pyridine rings connected by a single bond between the C2 atoms, with one ring bearing a -CF₃ group at the C4 position. The trifluoromethyl group significantly influences the compound’s electronic profile, increasing its electron-deficient nature and altering its solubility compared to unsubstituted bipyridines.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1286763-46-9 | |

| Molecular Formula | C₁₁H₇F₃N₂ | |

| Molecular Weight | 224.18 g/mol | |

| IUPAC Name | 2-pyridin-2-yl-4-(trifluoromethyl)pyridine |

The compound’s three-dimensional conformation allows for chelation with transition metals, a feature critical to its applications in coordination chemistry.

Physical and Chemical Properties

The trifluoromethyl group imparts distinct physicochemical properties:

Solubility

4-(Trifluoromethyl)-2,2'-bipyridine is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its hydrophobic -CF₃ group. Similar compounds, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, are soluble in toluene , suggesting comparable behavior.

Thermal Stability

While specific data for this compound are unavailable, bipyridines generally exhibit melting points between 50°C and 150°C. The related 4,4'-bis(trifluoromethyl)-2,2'-bipyridine melts at 78–80°C , providing a rough benchmark.

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks corresponding to pyridine protons appear in the δ 7.5–9.0 ppm range.

-

¹⁹F NMR: A singlet near δ -64.9 ppm is characteristic of the -CF₃ group .

Iridium(III) complexes with fluorinated bipyridines, like [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ , are used in organic light-emitting diodes (OLEDs). The -CF₃ group in 4-(trifluoromethyl)-2,2'-bipyridine may similarly stabilize excited states, making it suitable for optoelectronic applications.

Table 2: Comparative Analysis of Bipyridine Complexes

| Complex | Application | Key Feature | Source |

|---|---|---|---|

| [Co(5,5′-dmbipy)₂(NCS)₂] | DNA interaction, antibacterial | Methyl substituents | |

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | OLEDs | Fluorinated ligands |

Biological and Pharmaceutical Relevance

Bipyridine derivatives exhibit antimicrobial and anticancer properties. For instance, cobalt(II) bipyridine complexes show enhanced antibacterial activity against gram-positive bacteria compared to free ligands . The -CF₃ group’s hydrophobicity could improve cell membrane permeability, potentiating 4-(trifluoromethyl)-2,2'-bipyridine-derived complexes in drug delivery systems.

Future Directions

Further research should focus on:

-

Synthetic Optimization: Developing efficient routes for large-scale production.

-

Metal Complexation Studies: Exploring catalytic and photophysical properties of derived complexes.

-

Biological Screening: Evaluating antimicrobial and anticancer potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume